Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)-

Description

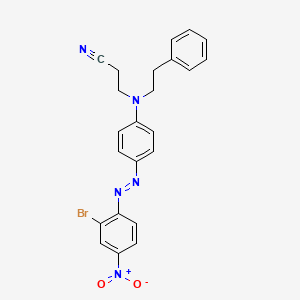

This compound (CAS: 20371-10-2) belongs to the azo-propanenitrile family, characterized by an azo (-N=N-) group linking aromatic rings and a propanenitrile backbone. Key structural features include:

- Azo group: Substituted with a 2-bromo-4-nitrophenyl moiety, contributing strong electron-withdrawing effects.

- Amino substituent: A 2-phenylethyl group attached to the central aromatic ring, enhancing hydrophobicity.

Primarily used as a disperse dye, this compound is tailored for hydrophobic fibers (e.g., polyester) due to its non-ionic nature and solubility in organic solvents .

Properties

CAS No. |

64071-85-8 |

|---|---|

Molecular Formula |

C23H20BrN5O2 |

Molecular Weight |

478.3 g/mol |

IUPAC Name |

3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |

InChI |

InChI=1S/C23H20BrN5O2/c24-22-17-21(29(30)31)11-12-23(22)27-26-19-7-9-20(10-8-19)28(15-4-14-25)16-13-18-5-2-1-3-6-18/h1-3,5-12,17H,4,13,15-16H2 |

InChI Key |

ZAHBEAVYBXUUQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Diazotization and Azo Coupling

- Starting materials: 2-bromo-4-nitroaniline is diazotized using sodium nitrite (NaNO2) in acidic conditions (HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.

- Coupling partner: A substituted aniline bearing the 2-phenylethyl amino group is prepared or commercially sourced.

- Coupling reaction: The diazonium salt is then reacted with the substituted aniline under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-) linking the two aromatic rings.

This step is critical for establishing the azo chromophore and requires careful temperature and pH control to avoid side reactions or decomposition.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC), using mobile phases composed of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- The purified compound is characterized by spectroscopic methods including NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Analytical Data

Chromatographic Analysis

- Reverse-phase HPLC methods have been developed for the separation and analysis of this compound, employing Newcrom R1 columns with particle sizes down to 3 µm for ultra-performance liquid chromatography (UPLC) applications.

- Mobile phases typically consist of acetonitrile and aqueous buffers with phosphoric acid or formic acid to optimize peak shape and MS compatibility.

- This method is scalable for preparative isolation and impurity profiling, essential for research and quality control.

Structural Characterization

- The compound’s crystal structure has been elucidated by X-ray crystallography, revealing monoclinic space group P 1 21/c 1 with unit cell parameters: a = 18.938 Å, b = 7.1120 Å, c = 16.205 Å, β = 90.91°.

- The azo linkage and substituents are confirmed by characteristic NMR chemical shifts and mass spectral fragmentation patterns.

Molecular and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H20BrN5O2 |

| Molecular Weight | 478.3 g/mol |

| CAS Number | 64071-85-8 |

| IUPAC Name | 3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |

| LogP (estimated) | Not explicitly reported |

| Solubility | Moderate in organic solvents |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Diazotization | 2-bromo-4-nitroaniline, NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| 2 | Azo Coupling | Substituted aniline (2-phenylethyl amino), pH ~8 | Formation of azo linkage |

| 3 | Amination/Alkylation | 3-chloropropanenitrile or haloalkyl nitrile, base (K2CO3/NaH) | Introduction of propanenitrile moiety |

| 4 | Purification | Reverse-phase HPLC (acetonitrile/water/phosphoric acid) | Isolation of pure compound |

| 5 | Characterization | NMR, MS, X-ray crystallography | Structural confirmation |

The preparation of Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- involves a carefully controlled multi-step synthesis starting from 2-bromo-4-nitroaniline through diazotization and azo coupling, followed by amination and propanenitrile introduction. Analytical methods such as reverse-phase HPLC and X-ray crystallography are essential for purification and structural verification. The synthetic methodology balances the preservation of sensitive functional groups with the need for selective bond formation, making it a sophisticated example of azo compound synthesis.

This synthesis approach is supported by diverse research findings and analytical data from reputable chemical suppliers and crystallographic studies, ensuring a professional and authoritative understanding of the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted nitriles.

Scientific Research Applications

Scientific Research Applications

Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- has several notable applications in scientific research:

Analytical Chemistry

This compound is utilized as a dye in analytical techniques for the detection of various compounds. Its ability to form stable complexes enhances the sensitivity of colorimetric assays.

Biological Staining

In biological research, it serves as a staining agent to visualize cellular components. The azo group can undergo reduction within cells, generating amines that interact with biomolecules, facilitating imaging techniques in microscopy .

Drug Delivery Systems

Research indicates that Propanenitrile can be explored for its potential in drug delivery systems due to its capacity to form stable complexes with various pharmaceuticals, enhancing their solubility and bioavailability .

Textile Industry

Widely used as a colorant , this compound provides vibrant and long-lasting colors to fabrics, making it essential in textile manufacturing processes .

Case Study 1: Anticancer Potential

A study investigated the effects of nitrile derivatives on farnesyltransferase, an enzyme involved in cancer cell proliferation. Results indicated that specific nitrile compounds could inhibit this enzyme effectively, leading to reduced tumor growth in vitro.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of propanenitrile derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Significant inhibitory effects were observed, suggesting potential for development as antimicrobial agents.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- primarily involves its interaction with cellular components. The azo group can undergo reduction within the cellular environment, leading to the formation of amines that can interact with various biomolecules. This interaction can result in changes in cellular processes, making it useful in biological staining and drug delivery applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous azo-propanenitriles:

*Estimated based on substituent contributions.

Key Findings from Comparative Analysis

Substituent Effects on Properties

- Electron-Withdrawing Groups : The 2-bromo-4-nitrophenyl group in the target compound enhances photostability compared to chloro (6657-33-6) or methyl (52547-25-8) derivatives, as bromine’s higher electronegativity reduces electron density in the azo bond .

- Hydrophobicity : The 2-phenylethyl group increases LogP (~5.2) relative to hydroxyethyl (LogP ~3.8) or ethyl (LogP 4.1) substituents, improving affinity for polyester fibers .

- Synthetic Reactivity : Nitrile groups in all compounds enable nucleophilic reactions (e.g., hydrolysis), but bulky substituents (e.g., phenylethyl) may hinder coupling efficiency in Pd-catalyzed syntheses .

Biological Activity

Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)-, also known by its CAS number 64071-85-8, is a synthetic compound notable for its applications in various fields, including pharmaceuticals and dye manufacturing. This compound is characterized by its complex structure and unique biological properties, which have been the subject of various studies.

- Molecular Formula : C23H20BrN5O2

- Molecular Weight : 478.34 g/mol

- CAS Number : 64071-85-8

- Synonyms : Disperse Orange 61

Biological Activity Overview

The biological activity of Propanenitrile, particularly in the context of its azo group and phenylethylamine moiety, has been explored in several studies. Its potential applications range from serving as a dye to exhibiting pharmacological properties.

1. Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. A study focusing on similar azo compounds demonstrated their efficacy against various bacterial strains. The presence of the nitro group in the structure is often associated with enhanced antimicrobial activity due to its ability to interfere with microbial metabolism.

2. Cytotoxicity and Anticancer Potential

Propanenitrile derivatives have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in specific cancer cells, suggesting a potential role in cancer therapy. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to cellular damage and death.

3. Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. Azo compounds are known for their potential use as pesticides due to their ability to disrupt insect physiology. Studies have reported that modifications in the structure can significantly enhance insecticidal potency.

Case Studies and Research Findings

The biological activities of Propanenitrile can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group facilitates the production of ROS, which can damage cellular components.

- Enzyme Inhibition : Azo compounds may inhibit key enzymes involved in metabolic pathways, leading to cell death or growth inhibition.

- Membrane Disruption : The hydrophobic nature of the compound can disrupt cellular membranes, affecting cell integrity and function.

Environmental Impact

While Propanenitrile is primarily recognized for its biological activities, its environmental persistence raises concerns. Studies indicate that although it does not bioaccumulate significantly, it may pose risks during industrial use and disposal due to potential toxicity to aquatic organisms .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

- Methodology : The compound can be synthesized via a two-step process:

Diazotization : Treat 2-bromo-4-nitroaniline with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to form the diazonium salt.

Coupling Reaction : React the diazonium salt with a propanenitrile derivative containing a (2-phenylethyl)amino group under alkaline conditions (pH 8–9) to form the azo linkage.

- Critical Parameters :

- Temperature control (<10°C) during diazotization prevents decomposition .

- Use tert-butyl nitrite as a diazotizing agent for higher efficiency in non-aqueous solvents .

- Yield Optimization : Monitor coupling efficiency via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What solvents are suitable for dissolving this compound, and how do metal ions affect its stability?

- Solubility Profile :

- Highly soluble in polar aprotic solvents: DMF, DMSO, and pyridine.

- Partially soluble in acetone and ethanol; insoluble in water .

- Metal Ion Effects :

- Cu²⁺ and Fe³⁺ ions cause bathochromic shifts in UV-Vis spectra due to complexation, altering colorimetric properties.

- Mitigation : Add EDTA (1–2 mM) to chelate metal impurities during spectroscopic analysis .

Q. How can the compound be characterized using spectroscopic techniques?

- Key Methods :

- UV-Vis Spectroscopy : λmax ~450–480 nm (azo group π→π* transition) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), (2-phenylethyl)amino CH₂ groups (δ 2.8–3.5 ppm) .

- ¹³C NMR : Nitrile carbon at δ ~120 ppm .

- FTIR : Stretching vibrations for -C≡N (~2240 cm⁻¹) and -N=N- (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic transitions and validate experimental spectral data?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G* basis set) to model the compound’s electronic structure.

- Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to identify discrepancies.

- Case Study : Azo bond torsion angles >30° reduce conjugation, leading to hypsochromic shifts .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

- Root Causes :

- Impurities (e.g., residual metal ions, unreacted intermediates) alter solubility .

- pH-dependent azo bond hydrolysis in aqueous buffers .

- Resolution :

- Standardize purity assessment via HPLC (C18 column, acetonitrile/water mobile phase).

- Report solvent pre-treatment (e.g., degassing, ion-exchange resins) in experimental protocols .

Q. How do substituent variations (e.g., bromo vs. chloro, nitro positioning) impact photostability and aggregation behavior?

- Experimental Design :

- Synthesize analogs (e.g., 2-chloro-4-nitrophenyl derivative) and compare:

- Photodegradation Rates : Expose to UV light (365 nm) and monitor via HPLC.

- Aggregation : Use dynamic light scattering (DLS) in DMF/water mixtures.

- Findings : Bromo substituents enhance photostability but increase aggregation in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.